Benzamide, N-benzoyl-4-methoxy-N-phenyl-
Description
Benzamide, N-benzoyl-4-methoxy-N-phenyl-, is a substituted benzamide derivative characterized by a benzoyl group attached to the nitrogen of 4-methoxy-N-phenylbenzamide. This compound is synthesized via a multi-step process:
Synthesis: The reaction of 4-aminobenzamide with benzoyl chloride produces N-benzoyl-4-aminobenzamide, which is subsequently diazotized with substituted phenols (e.g., resorcinol, m-chlorophenol) to yield novel azo derivatives (e.g., N-benzoyl-4-((substituted phenyl)diazenyl)benzamide) .
Purification: Recrystallization from ethyl acetate and ethanol ensures high purity (>95%) .
Characterization: Structural confirmation is achieved via FTIR, $ ^1 \text{H-NMR} $, and $ ^{13}\text{C-NMR} $, with distinct peaks for the methoxy (-OCH$ _3 $), benzoyl (C=O), and azo (-N=N-) groups .
Bioactivity: The compound exhibits moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli via the disc diffusion method, attributed to its azo linkage and electron-withdrawing substituents .
Properties
CAS No. |
61582-62-5 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzoyl-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H17NO3/c1-25-19-14-12-17(13-15-19)21(24)22(18-10-6-3-7-11-18)20(23)16-8-4-2-5-9-16/h2-15H,1H3 |
InChI Key |
MWUBXKIIYUPPHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-benzoyl-4-methoxy-N-phenyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-benzoyl-4-methoxy-N-phenyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzamide derivatives, while reduction reactions may produce reduced benzamide derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .
Scientific Research Applications
Benzamide, N-benzoyl-4-methoxy-N-phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Benzamide, N-benzoyl-4-methoxy-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-benzoyl-4-methoxy-N-phenylbenzamide with analogous benzamide derivatives:
Key Findings from Comparative Analysis:
Physicochemical Properties
- Solubility: Methoxy and benzoyl groups enhance solubility in polar solvents (e.g., ethyl acetate) but reduce it in non-polar media .
- Thermal Stability : Higher melting points (e.g., Rip-B: 90°C) correlate with crystalline packing influenced by methoxy substituents .
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